molecular formula C11H7BrClNO2 B6186351 methyl 5-bromo-4-chloroquinoline-2-carboxylate CAS No. 2639447-53-1

methyl 5-bromo-4-chloroquinoline-2-carboxylate

Cat. No.: B6186351
CAS No.: 2639447-53-1
M. Wt: 300.5
InChI Key:
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Description

Methyl 5-bromo-4-chloroquinoline-2-carboxylate is a quinoline derivative known for its unique chemical properties and versatility in scientific research. This compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which significantly influences its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-4-chloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 5-bromo-4-chloroquinoline with methyl chloroformate under controlled conditions to yield the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes, followed by esterification. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

Methyl 5-bromo-4-chloroquinoline-2-carboxylate is extensively used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 8-bromo-4-chloroquinoline-2-carboxylate
  • 5-Bromo-4-chloroquinoline
  • Methyl 5-bromo-4-chloro-2-fluorobenzoate

Uniqueness: Methyl 5-bromo-4-chloroquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where precise reactivity and selectivity are required .

Properties

CAS No.

2639447-53-1

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.5

Purity

95

Origin of Product

United States

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